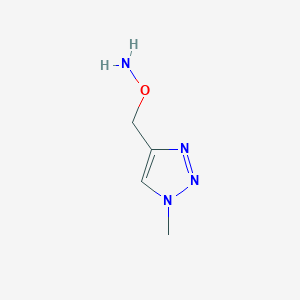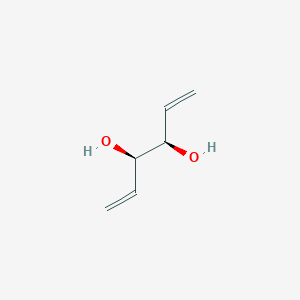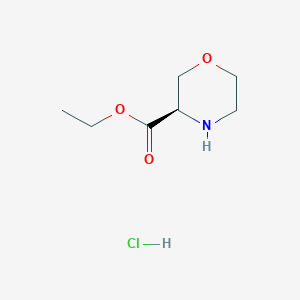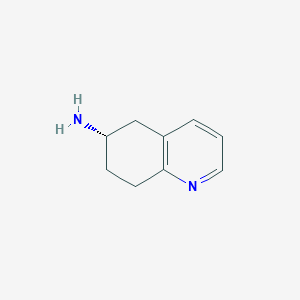
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((1-Metil-1H-1,2,3-triazol-4-il)metil)hidroxilamina: es un compuesto que presenta un anillo de triazol, que es un anillo de cinco miembros que contiene tres átomos de nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de O-((1-Metil-1H-1,2,3-triazol-4-il)metil)hidroxilamina típicamente involucra el uso de la química click, específicamente la cicloadición azida-alquino catalizada por cobre(I) (CuAAC). Esta reacción es conocida por su alta eficiencia y selectividad. La ruta sintética general involucra la reacción de una azida con un alquino en presencia de un catalizador de cobre para formar el anillo de triazol .
Métodos de producción industrial: El uso de la química de flujo y el procesamiento continuo puede mejorar la eficiencia y la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El anillo de triazol puede sufrir reacciones de oxidación, a menudo conduciendo a la formación de estructuras heterocíclicas más complejas.
Reducción: Las reacciones de reducción se pueden usar para modificar el anillo de triazol u otros grupos funcionales unidos a él.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución, donde uno de los átomos de hidrógeno es reemplazado por otro grupo funcional.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del grupo funcional deseado.
Productos principales: Los productos principales de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de triazol N, mientras que la reducción puede conducir a la formación de aminas u otros derivados reducidos .
Aplicaciones Científicas De Investigación
Química: O-((1-Metil-1H-1,2,3-triazol-4-il)metil)hidroxilamina se utiliza como ligando en química de coordinación, particularmente en la estabilización de iones metálicos en procesos catalíticos .
Biología: En la investigación biológica, este compuesto se utiliza en el desarrollo de inhibidores enzimáticos y como bloque de construcción para la síntesis de moléculas bioactivas .
Industria: En aplicaciones industriales, se utiliza en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales .
Mecanismo De Acción
El mecanismo de acción de O-((1-Metil-1H-1,2,3-triazol-4-il)metil)hidroxilamina implica su capacidad para coordinarse con iones metálicos, estabilizándolos y mejorando su actividad catalítica. Esta coordinación puede influir en varias vías bioquímicas, dependiendo del ion metálico específico y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares:
- 1-(1H-1,2,3-Triazol-4-il)metanamina
- 1-(1H-1,2,3-Triazol-4-il)metilhidrazina
- 1-(1H-1,2,3-Triazol-4-il)metilhidroxilamina
Singularidad: O-((1-Metil-1H-1,2,3-triazol-4-il)metil)hidroxilamina es única debido a la presencia del grupo hidroxilamina, que imparte una reactividad química y actividad biológica distintas en comparación con otros derivados de triazol. Esto la hace particularmente valiosa en el desarrollo de nuevos catalizadores y compuestos bioactivos .
Propiedades
Fórmula molecular |
C4H8N4O |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
O-[(1-methyltriazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-4(3-9-5)6-7-8/h2H,3,5H2,1H3 |
Clave InChI |
LUWOPBUYFCEFAM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)


